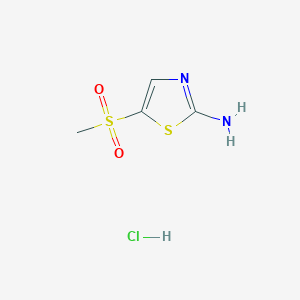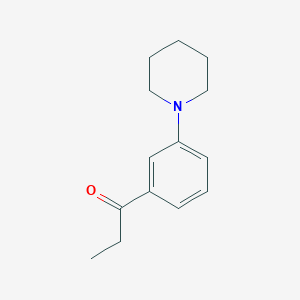
(3S,5S)-5-(4-Chlorobenzyl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,5S)-5-[(4-CHLOROPHENYL)METHYL]PYRROLIDIN-3-OL: is a chiral compound featuring a pyrrolidine ring substituted with a 4-chlorophenylmethyl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzyl chloride and (S)-pyrrolidine-3-ol.
Reaction Steps:
Industrial Production Methods:
Scale-Up: Industrial production may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors to enhance efficiency and yield.
Catalysis: Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve selectivity.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.
Substitution: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of various substituted aromatic compounds.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用机制
Molecular Targets and Pathways:
Enzyme Interaction: The compound may interact with enzymes by binding to their active sites, inhibiting their activity.
Receptor Binding: It may also bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.
Pathways Involved:
Signal Transduction: Involvement in signal transduction pathways, affecting cellular responses.
Metabolic Pathways: Participation in metabolic pathways, influencing the metabolism of other compounds.
相似化合物的比较
(3S,5S)-5-[(4-METHYLPHENYL)METHYL]PYRROLIDIN-3-OL: Similar structure but with a methyl group instead of a chlorine atom.
(3S,5S)-5-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-3-OL: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness:
Chlorine Substitution: The presence of the chlorine atom in (3S,5S)-5-[(4-CHLOROPHENYL)METHYL]PYRROLIDIN-3-OL imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Chiral Centers: The specific stereochemistry of the compound contributes to its unique biological activity and selectivity.
属性
分子式 |
C11H14ClNO |
|---|---|
分子量 |
211.69 g/mol |
IUPAC 名称 |
(3S,5S)-5-[(4-chlorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14ClNO/c12-9-3-1-8(2-4-9)5-10-6-11(14)7-13-10/h1-4,10-11,13-14H,5-7H2/t10-,11-/m0/s1 |
InChI 键 |
IBGMNENHJGFNJQ-QWRGUYRKSA-N |
手性 SMILES |
C1[C@@H](CN[C@H]1CC2=CC=C(C=C2)Cl)O |
规范 SMILES |
C1C(CNC1CC2=CC=C(C=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


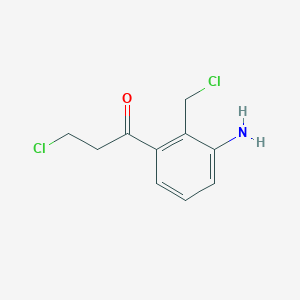
![3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one](/img/structure/B14045727.png)



![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)-](/img/structure/B14045757.png)
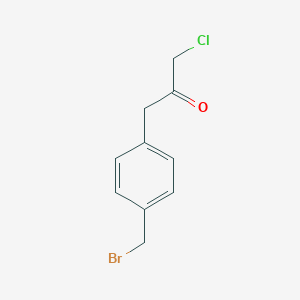
![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/structure/B14045773.png)

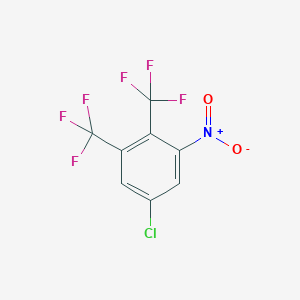
![tert-Butyl 2-(ethylsulfonyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B14045784.png)
